Cas no 79-44-7 (N,N-dimethylcarbamoyl chloride)

N,N-dimethylcarbamoyl chloride structure
79-44-7 structure
N,N-dimethylcarbamoyl chloride
79-44-7
C3H6ClNO
107.538839817047
MFCD00000635
34182
87567335

N,N-dimethylcarbamoyl chloride Properties

Names and Identifiers

    • dimethylcarbamoyl chloride
    • DMCl
    • N,N-Dimethylcarbamoyl chloride
    • N,N-Dimethylchloroformamide
    • Dimethylcarbamyl chloride
    • N,N-dimethyl carbamyl chloride
    • Dimethylcarbamic chloride
    • dimethylaminocarbamoyl chloride
    • dimethyl-carbamicaci
    • Dimethylcarbamoyl
    • dmcc
    • DMCF
    • N,N-dimethylaminocarbonyl chloride
    • N,N-dimethyl-carbamic acid chloride
    • N.N-dimethylaminocarbamoyl chloride
    • rcrawastenumberu097
    • TL 389
    • Chloroformic acid dimethylamide
    • Dimethyl carbamyl chloride
    • 79-44-7
    • Dimethylcarbamidoyl chloride
    • CARBAMIC ACID,N,N-DIMETHYL,CHLORIDE
    • Dimethylcarbamoyl chloride [UN2262] [Corrosive]
    • N,N-Dimethylaminoformyl chloride
    • HSDB 2656
    • WLN: GVN1&1
    • DIMETHYLCARBAMOYL CHLORIDE [HSDB]
    • Dimethylcarbamoylchloride
    • dimethylaminocarbonyl chloride
    • C3H6ClNO
    • Dimethylchloroformamide
    • N,N-Dimethylcarbamidoyl chloride
    • Dimethyl carbamylchloride
    • ClC(O)N(CH3)2
    • DIMETHYLCARBAMOYL CHLORIDE [IARC]
    • Chlorid kyseliny dimethylkarbaminove [Czech]
    • CHEBI:82280
    • 22055-85-2
    • NSC 122671
    • NCGC00091795-01
    • NCGC00091795-02
    • Dimethylcarbamylchlorid
    • D0695
    • DCR (CHRIS Code)
    • dimethylcarbarnyl chloride
    • CCRIS 257
    • NCGC00254074-01
    • Chlorid kyseliny dimethylkarbaminove
    • dirnethylcarbamoyl chloride
    • Dimethylcarbamyl chloride, 98%
    • Carbamyl chloride,N-dimethyl-
    • N,N-Dimethylcarbamic acid chloride
    • N,N-dimethyl carbamoyl chloride
    • BBL027301
    • N,N-dimethyl-carbamic chloride
    • RCRA waste no. U097
    • Dimethylamid kyseliny chlormravenci
    • dimethyl-carbamoyl chloride
    • W-104263
    • NSC-122671
    • Dimethylkarbamoylchlorid [Czech]
    • N,N-dimethyl-carbamoyl chloride
    • Dimethylcarbamoyl chloride, purum, >=98.0% (AT)
    • Me2NCOCl
    • Tox21_201334
    • N,N-Dimethylcarbamyl chloride
    • CHEMBL1527556
    • SCHEMBL924
    • Chloroformic acid dimethyl amide
    • DTXCID30512
    • dimethylcarbamoylchlorid
    • dimethyl carbamic acid chloride
    • Carbamoyl chloride, dimethyl-
    • MFCD00000635
    • EINECS 201-208-6
    • Carbamic chloride, dimethyl-
    • NA2262
    • 5D54S95GT6
    • N,N-dimethyl-carbamoylchloride
    • Dimethylamid kyseliny chlormravenci [Czech]
    • Dimethylkarbamoylchlorid
    • (Dimethylamino)carbonyl chloride
    • UNII-5D54S95GT6
    • Dimethylaminoformyl chloride
    • NCGC00258886-01
    • Dimethylcarbamoyl chloride [UN2262] [Corrosive]
    • N,N-dimethylcarbamic chloride
    • AKOS000120154
    • dimethyl carbamoylchloride
    • NSC122671
    • EC 201-208-6
    • Dimetilcarbonile Cloruro
    • RCRA waste number U097
    • Carbamic chloride, N,N-dimethyl-
    • CAS-79-44-7
    • DIMETHYLCARBAMOYL CHLORIDE
    • Carbamyl chloride, N,N-dimethyl-
    • FT-0629527
    • LS-1784
    • F0001-2079
    • Dimethylcarbamic acid chloride
    • Tox21_300116
    • Dimethyl carbamoyl chloride
    • DTXSID1020512
    • dimethylcarbamylchloride
    • Q2563907
    • C19175
    • UN2262
    • BRN 0878197
    • (CH3)2NCOCl
    • InChI=1/C3H6ClNO/c1-5(2)3(4)6/h1-2H
    • N,N-Dime thylcarbamyl Chloride
    • N,N-dimethylcarbamoylchloride
    • NCGC00091795-03
    • STL370332
    • NS00009845
    • Carbamic chloride, dimethyl- (9CI)
    • Carbamoyl chloride, dimethyl- (6CI, 7CI, 8CI)
    • N,N-Dimethylcarbamic chloride (ACI)
    • (N,N-Dimethylamino)carbonyl chloride
    • 1-Chloro-N,N-dimethylformamide
    • DIMETHYL CARBAMIC CHLORIDE
    • Dimethyl carbamoyl chloride (ACGIH)
    • N,NDimethylcarbamyl chloride
    • DIMETHYLCARBAMOYL CHLORIDE (IARC)
    • (ACGIH) UN2262
    • TL 389v
    • N,NDimethylcarbamic acid chloride
    • Carbamyl chloride, N,Ndimethyl
    • {ACGIH] UN2262
    • N,NDimethylcarbamidoyl chloride
    • carbamic chloride, dimethyl
    • Carbamicchloride
    • Carbamoyl chloride, dimethyl
    • N,NDimethylcarbamoyl chloride
    • +Expand
    • MFCD00000635
    • YIIMEMSDCNDGTB-UHFFFAOYSA-N
    • 1S/C3H6ClNO/c1-5(2)3(4)6/h1-2H3
    • O=C(N(C)C)Cl
    • 878197

Computed Properties

  • 107.01400
  • 0
  • 2
  • 1
  • 107.014
  • 6
  • 61.8
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 0.8
  • nothing
  • 0
  • 20.3A^2

Experimental Properties

  • 0.90680
  • 20.31000
  • n20/D 1.453(lit.)
  • decompose
  • 167-168 °C/775 mmHg(lit.)
  • −33 °C (lit.)
  • Fahrenheit: 179.6 ° f < br / > Celsius: 82 ° C < br / >
  • Colorless or light yellow to light brown irritant oily liquid
  • Soluble in ether, carbon disulfide, benzene and other organic solvents. It is not miscible with water.
  • Moisture Sensitive
  • 1.168 g/mL at 25 °C(lit.)

N,N-dimethylcarbamoyl chloride Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003Q3S-25g
Dimethylcarbamoyl Chloride
79-44-7 >98.0%(GC)(T)
25g
$26.00 2024-04-21
A2B Chem LLC
AB73000-1g
Dimethylcarbamoyl Chloride
79-44-7 95%
1g
$12.00 2024-04-19
abcr
AB142207-25 g
N,N-Dimethylcarbamoyl chloride, 97%; .
79-44-7 97%
25g
€44.90 2023-05-09
Apollo Scientific
OR51817-500g
Dimethylcarbamoyl chloride
79-44-7 98%
500g
£110.00 2024-05-23
Cooke Chemical
A3167012-25G
Dimethylcarbamoyl chloride
79-44-7 97%
25g
RMB 36.80 2023-09-07
Enamine
EN300-18985-1.0g
N,N-dimethylcarbamoyl chloride
79-44-7 95%
1.0g
$81.0
Life Chemicals
F0001-2079-0.25g
N,N-dimethylcarbamoyl chloride
79-44-7 95%+
0.25g
$18.0 2023-09-07
Oakwood
051099-1g
Dimethylcarbamyl chloride
79-44-7 97%
1g
$10.00 2024-07-19
TRC
D471295-1g
Dimethylcarbamoyl Chloride
79-44-7
1g
$ 63.00 2023-09-07
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L03415-25g
Dimethylcarbamyl chloride, 96%
79-44-7 96%
25g
¥257.00 2023-05-08

N,N-dimethylcarbamoyl chloride Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Thionyl chloride ;  4 h, rt → reflux
Reference
Discovery and Optimization of N-Acyl-6-sulfonamide-tetrahydroquinoline Derivatives as Novel Non-Steroidal Selective Glucocorticoid Receptor Modulators
Li, Dan ; Bao, Xiaodong; Pang, Jinping; Hu, Xueping; Wang, Longling; et al, Journal of Medicinal Chemistry, 2022, 65(23), 15710-15724

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Thionyl chloride ;  3 h, reflux
Reference
Design, synthesis and biological evaluation of dual acetylcholinesterase and phosphodiesterase 5A inhibitors in treatment for Alzheimer's disease
Zhou, Li-yun; Zhu, Yao; Jiang, Yu-ren; Zhao, Xiong-jie; Guo, Dong, Bioorganic & Medicinal Chemistry Letters, 2017, 27(17), 4180-4184

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane
Reference
Novel Natural Product-like Caged Xanthones Bearing a Carbamate Moiety Exhibit Antitumor Potency and Anti-Angiogenesis Activity In vivo
Xu, Xiaoli; Wu, Yue; Hu, Mingyang; Li, Xiang; Bao, Qichao; et al, Scientific Reports, 2016, 6,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium hydroxide ;  2 min, heated
Reference
A novel and efficient strategy for the synthesis of various carbamates using carbamoyl chlorides under solvent-free and grinding conditions using microwave irradiation
Zare, Hassan; Ghanbari, Mohammad Mehdi; Jamali, Marzieh; Aboodi, Abdollah, Chinese Chemical Letters, 2012, 23(8), 883-886

Synthetic Circuit 5

Reaction Conditions
1.1 Solvents: Dichloromethane ;  40 °C; 3 h, reflux; reflux → rt
1.2 Reagents: Chlorine ;  140 min, rt
Reference
An improved one-pot cost-effective synthesis of N,N-disubstituted carbamoyl halides and derivatives
Adeppa, K.; Rupainwar, D. C.; Misra, Krishna, Canadian Journal of Chemistry, 2010, 88(12), 1277-1280

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Chlorine Solvents: Dichloromethane ;  6 h, 24 - 26 °C; 20 min
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  2 - 3 h
Reference
Development of an improved method for conversion of thiuram disulfides into N,N-dialkylcarbamoyl halides and derivatives
Adeppa, K.; Rupainwar, D. C.; Misra, Krishna, Synthetic Communications, 2011, 41(2), 285-290

Synthetic Circuit 7

Reaction Conditions
Reference
Reactivity of thionyl chloride
Cardillo, Paolo, Chimica e l'Industria (Milan), 1992, 74(12),

Synthetic Circuit 8

Reaction Conditions
Reference
Synthesis and properties of (N,N-dimethyl)dichloromethaniminium chlorosulfate
Kukhar, V. P.; Pasternak, V. I.; Shevchenko, M. V., Zhurnal Organicheskoi Khimii, 1978, 14(9), 1841-6

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sulfur dichloride Solvents: Dichloromethane ,  Pyridine
Reference
Chemistry of sulfur chlorides. II. Reaction of sulfur dichloride, disulfur dichloride, and sulfuryl chloride with (thio)amides to yield (thio)carbamoyl chlorides and mustard oils
Hasserodt, Ulrich, Chemische Berichte, 1968, 101(1), 113-20

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Copper carbonate ,  Copper oxide (CuO) Solvents: Water
1.2 Solvents: Acetone ,  Water
1.3 Reagents: Hydrogen sulfide Solvents: Water
1.4 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
1.5 Reagents: Hydrochloric acid Solvents: Water
1.6 Catalysts: L-Ornithine ,  2-Bromo-4-methyl-1-nitrobenzene Solvents: Acetic acid
Reference
A Comprehensive Study of the Active Site Residues of DT-Diaphorase: Rational Design of Benzimidazolediones as DT-Diaphorase Substrates
Suleman, Ali; Skibo, Edward B., Journal of Medicinal Chemistry, 2002, 45(6), 1211-1220

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Thionyl chloride
Reference
Preparation of carbamoyl chlorides (bromides) by reactions of phosphorus trichloride (bromide) and thionyl chloride (bromide) with formamides
Schindler, Norbert; Ploeger, Walter, Chemische Berichte, 1971, 104(3), 969-71

Synthetic Circuit 12

Reaction Conditions
1.1 Catalysts: Sodium hydroxide Solvents: Benzene ,  Xylene ,  Water ;  rt; 30 min, 70 °C
Reference
New aminoporphyrins bearing urea derivative substituents: synthesis, characterization, antibacterial and antifungal activity
Karimipour, Gholamreza; Kowkabi, Saeed; Naghiha, Asghar, Brazilian Archives of Biology and Technology, 2015, 58(3), 431-442

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Sulfur dichloride Solvents: Carbon tetrachloride
Reference
Method for the preparation of carbamoyl chlorides and process for their utilization in the preparation of substituted monoarylureas
, Spain, , ,

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane ;  rt → 0 °C
1.2 Solvents: Dichloromethane ;  < 0 °C; 0 °C → rt; 6 - 8 h, rt
Reference
Synthesis and biological evaluation of genistein carbamate derivatives
Qiang, Xiaoming; Yuan, Wen; Sang, Zhipei; Deng, Yong, Youji Huaxue, 2013, 33(3), 621-629

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane ;  0.5 h, -10 °C; -10 °C → rt; 6 - 8 h, rt
Reference
Synthesis of pterostilbene and resveratrol carbamate derivatives as potential dual cholinesterase inhibitors and neuroprotective agents
Yuan, Wen; Shang, Zhipei; Qiang, Xiaoming; Tan, Zhenghuai; Deng, Yong, Research on Chemical Intermediates, 2014, 40(2), 787-800

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile
Reference
A convenient preparation of certain N,N-dialkylcarbamoyl chlorides
Hoshino, Osamu; Saito, Keiji; Ishizaki, Miyuki; Umezawa, Bunsuke, Synthetic Communications, 1987, 17(16), 1887-92

Synthetic Circuit 17

Reaction Conditions
1.1 Solvents: Dichloromethane ,  Pyridine ;  0 °C; 4 - 5 h, 0 °C
Reference
Design, synthesis, and pharmacokinetic evaluation of O-carbamoyl tizoxanide prodrugs
He, Xi; Hu, Wenjun; Meng, Fanhua; Li, Xingzhou, Medicinal Chemistry (Sharjah, 2022, 18(1), 140-150

N,N-dimethylcarbamoyl chloride Raw materials

N,N-dimethylcarbamoyl chloride Preparation Products

N,N-dimethylcarbamoyl chloride Suppliers

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